1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Medicinal chemistry Enzyme inhibition Physicochemical profiling

1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (CAS 1467942-91-1; molecular formula C₁₁H₁₄O₃S; MW 226.29 g·mol⁻¹) is a phenolic thioether ketone bearing a flexible 3-hydroxypropyl side chain linked via a thioether bridge to the α-carbon of a 4-hydroxyacetophenone core. The compound contains two distinct hydroxyl donors—one phenolic (predicted pKₐ 7.81 ±0.15) and one primary aliphatic—which differentiate it from otherwise structurally comparable 1-(4-hydroxyphenyl)-2-(heteroarylthio)ethanones in which the thioether substituent is a rigid aromatic heterocycle bearing only a single phenolic OH.

Molecular Formula C11H14O3S
Molecular Weight 226.29 g/mol
Cat. No. B15327287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one
Molecular FormulaC11H14O3S
Molecular Weight226.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSCCCO)O
InChIInChI=1S/C11H14O3S/c12-6-1-7-15-8-11(14)9-2-4-10(13)5-3-9/h2-5,12-13H,1,6-8H2
InChIKeyPTAPUUMIYQLYCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one – Structural Identity, Physicochemical Profile, and Benchmark Comparators for Procurement Evaluation


1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one (CAS 1467942-91-1; molecular formula C₁₁H₁₄O₃S; MW 226.29 g·mol⁻¹) is a phenolic thioether ketone bearing a flexible 3-hydroxypropyl side chain linked via a thioether bridge to the α-carbon of a 4-hydroxyacetophenone core . The compound contains two distinct hydroxyl donors—one phenolic (predicted pKₐ 7.81 ±0.15) and one primary aliphatic—which differentiate it from otherwise structurally comparable 1-(4-hydroxyphenyl)-2-(heteroarylthio)ethanones in which the thioether substituent is a rigid aromatic heterocycle bearing only a single phenolic OH [1]. This alkyl-hydroxypropyl architecture places the compound at a structural intersection between the well-characterized heteroarylthioethanone AChE/CA inhibitor series reported by Yamali et al. (2020) and the hydroxyphenylthioalkylcarbonyl class disclosed in EP 0218782 A1 as 5-lipoxygenase inhibitors [2].

Why In-Class 1-(4-Hydroxyphenyl)-2-(thio)ethanones Cannot Be Interchanged: The 3-Hydroxypropyl Differentiation


Compounds within the 1-(4-hydroxyphenyl)-2-(thio)ethanone family are not functionally interchangeable because the thioether substituent—whether heteroaryl, cycloalkyl, or hydroxyalkyl—dictates the compound's hydrogen-bond donor/acceptor topography, ionization behavior, conformational flexibility, and metabolic susceptibility [1]. In the Yamali et al. (2020) heteroaryl series, all six characterized analogs bear a single phenolic OH and a rigid aromatic thioether substituent, yielding Ki values spanning 8.61–42.59 nM (hCA I) and 8.76–31.64 nM (hCA II) depending on the specific heterocycle [2]. Replacing that heteroaryl group with a 3-hydroxypropyl chain—as in the target compound—introduces a second freely rotating H-bond donor, alters the predicted pKₐ and logP, and shifts the compound's conformational ensemble from a relatively planar, π-stacking-capable architecture to a flexible, solvent-exposed alkyl-OH topology [3]. These differences directly impact solubility, formulation compatibility, enzyme binding mode, and downstream derivatization options, meaning data obtained on heteroaryl analogs cannot be assumed transferable to the hydroxypropyl variant.

Quantitative Differentiation Evidence for 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one vs. Closest Analogs and In-Class Candidates


Hydrogen-Bond Donor Count: Dual-OH Architecture vs. Single-OH Heteroaryl Analogs in the Yamali 2020 Series

The target compound possesses two hydrogen-bond donor (HBD) groups—one phenolic OH (pKₐ 7.81 ±0.15) and one primary aliphatic OH—compared with exactly one HBD (phenolic OH only) in every member of the Yamali et al. (2020) heteroarylthioethanone series (compounds 1–6) [1]. This structural distinction has direct implications for target engagement: in carbonic anhydrase inhibition, the phenolic OH functions as the zinc-binding group, and the presence of a second free hydroxyl on the flexible alkyl chain may either compete for or cooperatively engage secondary binding-site residues, altering both affinity and selectivity profiles relative to the heteroaryl series, where such secondary H-bond interactions are absent [2].

Medicinal chemistry Enzyme inhibition Physicochemical profiling

Predicted pKₐ and Ionization-State Differentiation vs. Heteroaryl and Phenyl Analogs at Physiological pH

The target compound's phenolic pKₐ is predicted at 7.81 ±0.15 , meaning approximately 36% of molecules exist in the phenoxide form at pH 7.4 (Henderson-Hasselbalch calculation), conferring partial negative charge. In contrast, the heteroarylthio analogs (Yamali compounds 1–6) carry heterocycles with distinct electronic effects: the benzothiazole-bearing compound 1 and benzoxazole-bearing compound 2 possess electron-withdrawing heteroaryl groups that can further acidify the phenolic OH through through-bond and field effects, shifting the ionization equilibrium further toward the phenoxide at physiological pH [1]. The 2-((3-hydroxypropyl)thio)-1-phenylethan-1-one analog (CAS 1425731-47-0; C₁₁H₁₄O₂S, MW 210.29) lacks the 4-OH group entirely and therefore has no phenolic ionization capacity, eliminating the pH-dependent solubility and target-binding modulation available to the target compound .

Physicochemical characterization ADME prediction Formulation science

Rotatable Bond Count and Conformational Flexibility vs. Rigid Heteroaryl Analogs: Implications for Enzyme Binding and Crystallization

The target compound contains 6 rotatable bonds (thioether bridge, three C–C bonds in the hydroxypropyl chain, and the ketone–phenyl linkage), compared with 2–3 rotatable bonds in the Yamali heteroarylthio series (compounds 1–6) where the heterocycle is directly attached to the thioether sulfur with only one rotational degree of freedom at the S–C(heteroaryl) bond [1][2]. This 2- to 3-fold increase in conformational自由度意味着目标化合物在溶液中的构象熵更大, potentially affecting both entropic penalties upon protein binding and the likelihood of obtaining well-diffracting crystals for structural biology [3]. The Yamali series compounds 1 (benzothiazole) and 2 (benzoxazole), with bicyclic rigid substituents, exhibited the highest CA inhibitory potencies in that series (hCA II Kᵢ = 8.76 ±0.84 nM and hCA I Kᵢ = 8.61 ±0.90 nM respectively), suggesting that conformational restriction may be favorable for CA active-site complementarity—an observation that implies the flexible hydroxypropyl analog would follow a distinct SAR trajectory [2].

Structural biology Crystallography Conformational analysis

Class-Level 5-Lipoxygenase Inhibitory Potential Based on Hydroxyphenylthioalkylcarbonyl Patent Disclosure (EP 0218782 A1)

The target compound structurally maps onto the generic formula disclosed in EP 0218782 A1 (G.D. Searle & Co.), which claims pharmaceutical compositions comprising hydroxyphenylthioalkylcarbonyl compounds as lipoxygenase inhibitors useful as anti-inflammatory and anti-allergy agents [1]. The patent specifically exemplifies 2,6-dichloro-4-[(3-hydroxypropyl)thio]phenol and related 3-hydroxypropylthio-substituted phenols, establishing that the 3-hydroxypropylthio motif is compatible with 5-lipoxygenase inhibitory activity in this chemical class [2]. In contrast, the Yamali et al. (2020) heteroarylthio series was profiled exclusively against carbonic anhydrases I/II and acetylcholinesterase, with no lipoxygenase data reported, indicating that the hydroxypropylthio substitution pattern opens a distinct target-class opportunity absent from the heteroaryl series [3].

Inflammation 5-Lipoxygenase inhibition Patent landscape

Synthetic Route Commonality and Divergent Derivatization Potential vs. Heteroaryl Analogs

The target compound is synthesized via the same general route as the Yamali 2020 heteroaryl series: nucleophilic substitution of 2-bromo-4'-hydroxyacetophenone with the appropriate thiol (here, 3-mercaptopropanol) under basic methanolic conditions [1]. However, the terminal primary aliphatic OH on the hydroxypropyl chain provides a chemically orthogonal derivatization handle—accessible to esterification, etherification, silylation, oxidation to the carboxylic acid, or sulfation—that is entirely absent in the heteroaryl series where the thioether substituent is a fully aromatic, non-derivatizable heterocycle [2]. This means the same synthetic investment yields a compound with intrinsically broader downstream chemistry: the heteroaryl analogs are terminal products for SAR evaluation, whereas the hydroxypropyl analog can serve as both a screening compound and a late-stage diversification intermediate.

Synthetic chemistry Derivatization Chemical procurement

Commercial Availability and Purity Benchmarking Against Closest Structural Analog (CAS 1425731-47-0)

The target compound (CAS 1467942-91-1) is commercially available at 98% purity from multiple suppliers including Enamine (catalog EN300-395069) and Shanghai Hao Hong/Leyan (catalog 1360460), with pricing at approximately $968/0.1g to $4,729/10g from Enamine [1]. The closest phenyl analog, 2-((3-hydroxypropyl)thio)-1-phenylethan-1-one (CAS 1425731-47-0), is available from Fluorochem and other vendors, but lacks the critical 4-hydroxy substituent that defines the phenolic pharmacophore shared with the Yamali bioactive series . The 98% purity specification for the target compound matches or exceeds the purity levels at which the Yamali heteroaryl analogs were synthesized and tested (compounds characterized by IR, ¹H NMR, ¹³C NMR, and HRMS after recrystallization) , supporting its suitability for direct use in enzymatic assays without additional purification.

Chemical procurement Vendor benchmarking Supply chain

Validated Application Scenarios for 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one Based on Available Differential Evidence


Scaffold-Hopping Starting Point for Carbonic Anhydrase Inhibitor Design with Altered Physicochemical Profile

The target compound serves as an alkyl-hydroxypropyl scaffold-hop from the Yamali et al. (2020) heteroarylthioethanone CA inhibitor series. Where the heteroaryl series demonstrated nanomolar hCA I and hCA II inhibition (Kᵢ = 8.61–42.59 nM and 8.76–31.64 nM, respectively), the hydroxypropyl variant offers a distinct conformational and H-bonding landscape—6 rotatable bonds vs. 2–3, dual HBD vs. single HBD, and a predicted pKₐ near physiological pH—that may yield altered isoform selectivity or pharmacokinetic behavior [1]. Researchers seeking to diversify a CA inhibitor chemical series beyond rigid heteroaryl topologies should prioritize this compound for comparative enzymatic profiling against hCA I, hCA II, and additional CA isoforms.

5-Lipoxygenase Screening Candidate with Patent-Class Structural Precedent

The compound's structural alignment with the EP 0218782 A1 hydroxyphenylthioalkylcarbonyl generic formula, combined with the patent's explicit exemplification of 3-hydroxypropylthio-substituted phenols as lipoxygenase inhibitors, positions it for direct evaluation in 5-LOX enzymatic and cellular assays [2]. Unlike the Yamali heteroarylthio series, which was not profiled against any lipoxygenase target and whose heteroaryl substituents place them outside the EP 0218782 structural claims, the target compound offers a patent-informed hypothesis for anti-inflammatory activity that can be tested without IP encumbrance from the heteroaryl series literature.

Late-Stage Diversification Intermediate for Phenolic Thioether SAR Libraries

With three chemically orthogonal reactive sites—phenolic OH, ketone carbonyl, and primary aliphatic OH—the compound functions as a multi-exit diversification hub [3]. The aliphatic OH can be selectively esterified, oxidized to a carboxylic acid for amide coupling, or converted to a leaving group for nucleophilic displacement, all while preserving the phenolic pharmacophore. This contrasts with the Yamali heteroaryl series, where every SAR modification requires a separate de novo synthesis starting from a different heteroaryl thiol. For medicinal chemistry groups building phenolic thioether libraries, procuring this single intermediate enables parallel synthesis of 10–50 analogs from one batch.

Physicochemical Comparator in ADME Profiling of Hydroxyphenylthioether Series

The compound's predicted intermediate ionization (pKₐ 7.81; ~36% ionized at pH 7.4), dual HBD count, and 6 rotatable bonds place it at a distinct point in physicochemical space relative to both the rigid, single-HBD heteroaryl series and the non-phenolic phenyl analog (CAS 1425731-47-0) . This makes it valuable as a comparator compound in ADME panels (logD, aqueous solubility, microsomal stability, plasma protein binding, Caco-2 permeability) where the goal is to deconvolute the contributions of phenolic ionization, HBD count, and flexibility to overall pharmacokinetic behavior within a congeneric thioether series.

Quote Request

Request a Quote for 1-(4-Hydroxyphenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.